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Abstract

Ameltolide, also known by its developmental code LY201116, is an experimental
anticonvulsant agent belonging to the 4-aminobenzamide class of compounds.[1] It has
demonstrated significant efficacy in preclinical animal models of epilepsy, suggesting a
mechanism of action similar to that of established antiepileptic drugs like phenytoin.[2] This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, synthesis, mechanism of action, and pharmacological profile of Ameltolide. The
information is presented to support further research and development efforts in the field of
neurology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

Ameltolide is chemically designated as 4-Amino-N-(2,6-dimethylphenyl)benzamide.[1] Its
structure features a central benzamide core with an amino group at the 4-position of the phenyl
ring and the amide nitrogen substituted with a 2,6-dimethylphenyl group.
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Identifier Value

IUPAC Name 4-Amino-N-(2,6-dimethylphenyl)benzamide
CAS Number 787-93-9

Chemical Formula C15H16N20

SMILES Cclccec(C)cINC(=0)clcec(N)ecl

INChl=1S/C15H16N20/c1-10-4-3-5-
InChl 11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-
9H,16H2,1-2H3,(H,17,18)

Physicochemical Data

A summary of the key physicochemical properties of Ameltolide is presented in the table
below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property Value
Molecular Weight 240.30 g/mol
Melting Point 220-222 °C
- Soluble in DMSO; Slightly soluble in Chloroform
Solubility
and Methanol
Appearance Solid powder

Synthesis of Ameltolide

The synthesis of Ameltolide can be achieved through the formation of an amide bond between
a 4-aminobenzoic acid derivative and 2,6-dimethylaniline. A common approach involves the
activation of the carboxylic acid group of a protected 4-aminobenzoic acid, followed by coupling
with the amine. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway
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Step 1: Protection of the Amino Group

4-Aminobenzoic acid Protecting Group Reagent
(e.g., Boc20)

Protection

E\I-protected-4-aminobenzoic acia

Step 2: Activation of the Carboxylic Acid

) pp ) . Activating Agent
E\I protected-4-aminobenzoic ama [(e.g., SOCk or a coupling agent)]

Activation

6—protected—4—aminobenzoyl chlorida

Step 3: Amide Bond Formation

6—protected—4—aminobenzoyl chlorida

Coupling

G-protected Ameltolida

Step 4: Deprotection

Deprotecting Agent
(e.g., TFA or HCI)

2,6-Dimethylaniline

G-protected Ameltolide

Ameltolide

Click to download full resolution via product page

Proposed synthesis workflow for Ameltolide.
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Experimental Protocol: Synthesis of 4-Amino-N-(2,6-
dimethylphenyl)benzamide

This protocol is a representative procedure based on established methods for the synthesis of
similar benzamide derivatives.[3][4]

Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzamide

» To a solution of 2,6-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as
triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM), cooled
to 0°C, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in DCM dropwise.

¢ Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, wash the reaction mixture sequentially with 1 M HCI, saturated NaHCO3
solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to yield crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.

Step 2: Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

Suspend the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide from the previous step in a
suitable solvent such as ethanol.

e Add areducing agent, for example, Tin(ll) chloride dihydrate (4.0-5.0 equivalents), followed
by the careful addition of concentrated HCI.

» Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

o After completion, cool the reaction mixture to room temperature and neutralize with a
concentrated NaOH solution until the pH is basic.

o Extract the product with a suitable organic solvent, such as ethyl acetate.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_and_Characterization_of_2_amino_N_4_methylphenyl_benzamide.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_amino_N_4_methylphenyl_benzamide.pdf
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa4, and concentrate

under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield

Ameltolide.

Mechanism of Action

The primary mechanism of action of Ameltolide is believed to be the blockade of voltage-gated
sodium channels in neurons. This mode of action is shared with other established
anticonvulsant drugs, including phenytoin and carbamazepine. By binding to the sodium
channels, Ameltolide stabilizes them in the inactivated state, which prevents the rapid,

repetitive firing of neurons that is characteristic of epileptic seizures.
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Signaling pathway of Ameltolide's anticonvulsant action.

Pharmacological Properties

Ameltolide has been evaluated in several preclinical models to determine its anticonvulsant
efficacy and neurotoxicity. The primary model used to assess its efficacy against generalized
tonic-clonic seizures is the Maximal Electroshock (MES) test.

Preclinical Anticonvulsant Activity
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Route of

Species Test . . EDso Reference
Administration

Mouse MES Oral 1.4 mg/kg

Rat MES Oral 135 pmol/kg

Metabolism and Metabolite Activity

Ameltolide is metabolized in vivo, primarily through N-acetylation and hydroxylation of one of
the methyl groups. The resulting metabolites have significantly reduced anticonvulsant activity

compared to the parent compound.

Compound MES EDso (mgl/kg, oral, mouse)
Ameltolide 14

N-acetyl metabolite 4.7

Hydroxy metabolite 10.9

N-acetyl-hydroxy metabolite >100

Experimental Protocols
Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs
against generalized tonic-clonic seizures.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pre-treatment

(e.g., orally)

(Administer Ameltolide or Vehicl

:

Waiting Period
(Time to Peak Effect)

)

Seizure Induction

Gpply Corneal Electrodes)

:

Deliver Electrical Stimulus
(e.g., 50 mA, 60 Hz, 0.2 s in mice)

)

y

Observation and Endpoint

Observe for Hindlimb
Tonic Extension

:

Record Presence or Absence
of Tonic Extension

Click to download full resolution via product page

Experimental workflow for the Maximal Electroshock (MES) test.

Procedure:

» Animals (typically mice or rats) are administered the test compound (Ameltolide) or a

vehicle control at various doses.
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o After a predetermined time, corresponding to the time of peak effect of the drug, a maximal
electrical stimulus is delivered via corneal electrodes.

e The stimulus induces a characteristic seizure pattern, with the endpoint being the abolition of
the hindlimb tonic extensor component of the seizure.

e The dose of the compound that protects 50% of the animals from the tonic extensor seizure
(EDso) is then calculated.

Neurotoxicity Assessment (Rotarod Test)

The rotarod test is used to assess motor coordination and potential neurological deficits
induced by a test compound.

Procedure:
e Animals are trained to walk on a rotating rod.

o After administration of the test compound or vehicle, the animals are placed back on the
rotarod, which is rotating at a constant or accelerating speed.

e The latency to fall from the rod is recorded. A decrease in the time spent on the rod
compared to vehicle-treated animals indicates motor impairment or neurotoxicity.

e The dose that causes 50% of the animals to fail the test (TDso) is determined.

Clinical Development

Despite its promising preclinical profile, Ameltolide has not progressed to widespread clinical
use. Information regarding the outcomes of any potential early-phase clinical trials is not readily
available in the public domain. The reasons for the discontinuation of its development are not
explicitly stated in the reviewed literature.

Conclusion

Ameltolide is a potent experimental anticonvulsant of the 4-aminobenzamide class with a
mechanism of action attributed to the blockade of voltage-gated sodium channels. Its chemical
structure and physicochemical properties have been well-characterized. Preclinical studies
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have demonstrated its efficacy in animal models of generalized seizures. However, its clinical
development appears to have been halted for reasons that are not publicly documented. The
information compiled in this technical guide provides a solid foundation for researchers
interested in Ameltolide and the development of novel anticonvulsant therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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